molecular formula C16H14N2O2 B13980604 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid CAS No. 152935-91-6

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid

Katalognummer: B13980604
CAS-Nummer: 152935-91-6
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: BQOLRVQAYSWMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzoic acid moiety. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This is followed by a Friedel-Crafts acylation reaction to introduce the benzoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with a benzoic acid moiety makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

152935-91-6

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H14N2O2/c1-11-14(18-9-3-2-4-15(18)17-11)10-12-5-7-13(8-6-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)

InChI-Schlüssel

BQOLRVQAYSWMED-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.